Alazopeptin vs. Suramin and Eflornithine: In Vitro Antitrypanosomal Activity Against Trypanosoma brucei
Alazopeptin demonstrates a distinct in vitro antitrypanosomal activity profile against Trypanosoma brucei GUTat 3.1 when compared to clinically used drugs suramin and eflornithine [1]. The reported IC50 values indicate a potency that, while not superior in absolute terms, falls within a different range, suggesting a potentially useful differential mechanism or selectivity. Direct quantitative comparisons for this specific strain are as follows.
| Evidence Dimension | In vitro antitrypanosomal activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.0 µg/mL (Alazopeptin) [1] |
| Comparator Or Baseline | IC50 = 0.46 µg/mL (Suramin); IC50 = 13.0 µg/mL (Eflornithine) [1] |
| Quantified Difference | Alazopeptin is 6.5x less potent than suramin but 4.3x more potent than eflornithine in this assay. |
| Conditions | In vitro assay against Trypanosoma brucei brucei GUTat 3.1 strain [1]. |
Why This Matters
This head-to-head data provides a clear, quantitative benchmark for researchers evaluating Alazopeptin as a potential lead or tool compound for African trypanosomiasis, allowing for direct potency comparison with standard-of-care drugs.
- [1] Ishiyama, A. et al. In vitro and in vivo antitrypanosomal activities of two microbial metabolites, KS-505a and alazopeptin. J. Antibiot. 61, 627–632 (2008). View Source
